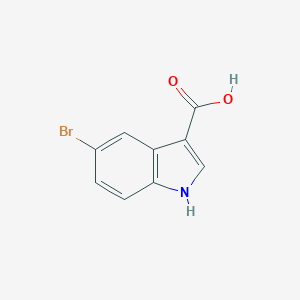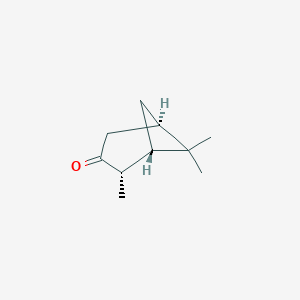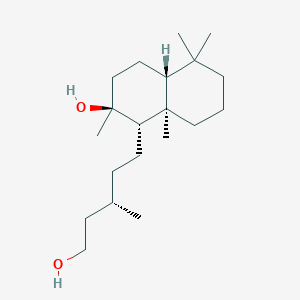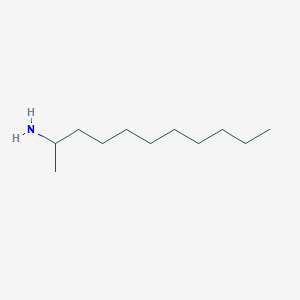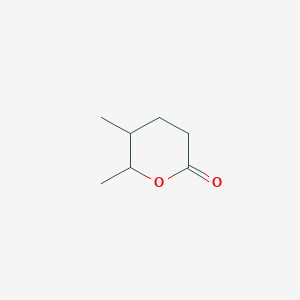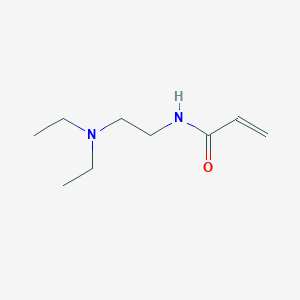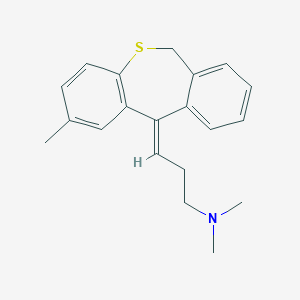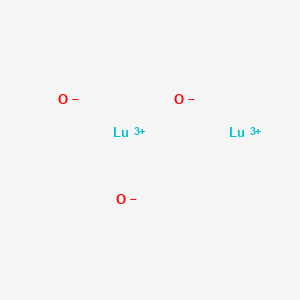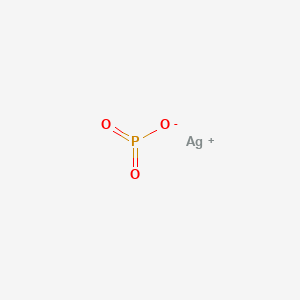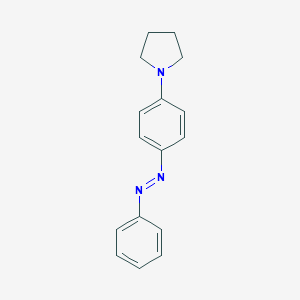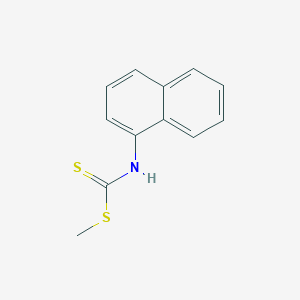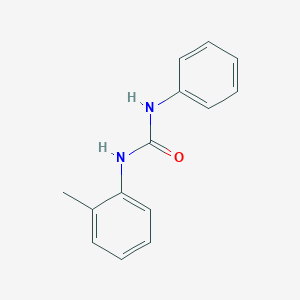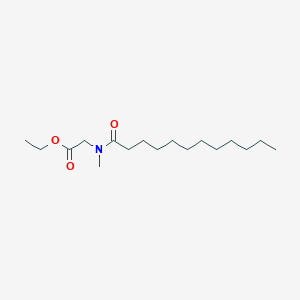
Ethyl N-methyl-N-(1-oxododecyl)aminoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-methyl-N-(1-oxododecyl)aminoacetate, commonly known as EDMAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. EDMAA belongs to the class of amino acid-based surfactants and is known for its unique properties, including its ability to form stable micelles and its low toxicity levels.
Aplicaciones Científicas De Investigación
EDMAA has been extensively researched for its potential applications in the field of medicine. It has been shown to have antimicrobial properties and can be used as a disinfectant in medical settings. EDMAA has also been studied for its use as a drug delivery system due to its ability to form stable micelles. Additionally, EDMAA has been researched for its potential use in cancer therapy.
Mecanismo De Acción
The mechanism of action of EDMAA is not well understood. However, it is believed that its antimicrobial properties are due to its ability to disrupt the cell membranes of bacteria. In terms of drug delivery, EDMAA forms micelles that can encapsulate drugs and protect them from degradation. The micelles can also target specific cells or tissues, allowing for more effective drug delivery.
Efectos Bioquímicos Y Fisiológicos
EDMAA has low toxicity levels and has been shown to be safe for use in medical settings. However, its long-term effects on the human body are not well understood. EDMAA has been shown to have antimicrobial properties and can be used as a disinfectant. It has also been shown to have potential applications in cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EDMAA has several advantages for use in lab experiments. It is easy to synthesize and has low toxicity levels. Additionally, EDMAA can form stable micelles, making it a useful tool for drug delivery studies. However, EDMAA has some limitations. Its mechanism of action is not well understood, and its long-term effects on the human body are not known.
Direcciones Futuras
There are several future directions for research on EDMAA. One area of research could be focused on understanding its mechanism of action and how it interacts with cell membranes. Additionally, further research could be conducted on its potential applications in cancer therapy. Finally, more studies could be done to determine its long-term effects on the human body.
Conclusion:
EDMAA is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It has been shown to have antimicrobial properties and can be used as a disinfectant. Additionally, EDMAA has potential applications in drug delivery and cancer therapy. While its mechanism of action is not well understood and its long-term effects on the human body are not known, there are several future directions for research that could shed light on these areas.
Métodos De Síntesis
EDMAA can be synthesized through a reaction between N-methyl-N-(1-oxododecyl)amine and ethyl glycinate hydrochloride in the presence of triethylamine. The reaction takes place at room temperature and produces a white solid that can be purified through recrystallization.
Propiedades
Número CAS |
13005-52-2 |
|---|---|
Nombre del producto |
Ethyl N-methyl-N-(1-oxododecyl)aminoacetate |
Fórmula molecular |
C17H33NO3 |
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
ethyl 2-[dodecanoyl(methyl)amino]acetate |
InChI |
InChI=1S/C17H33NO3/c1-4-6-7-8-9-10-11-12-13-14-16(19)18(3)15-17(20)21-5-2/h4-15H2,1-3H3 |
Clave InChI |
SYMLPHXUMNTFCM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)N(C)CC(=O)OCC |
SMILES canónico |
CCCCCCCCCCCC(=O)N(C)CC(=O)OCC |
Otros números CAS |
13005-52-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



